molecular formula C12H12ClN3O2S B8180515 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione

1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B8180515
M. Wt: 297.76 g/mol
InChI Key: UKFFLRRSNZQDFX-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring substituted with a 4-chlorobenzyl group and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with ethyl isothiocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to the disruption of normal cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-3,5-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with methyl groups instead of an ethylthio group.

    1-(4-Chlorobenzyl)-6-methyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an ethylthio group.

Uniqueness: 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other triazine derivatives and makes it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-2-19-12-15-10(17)14-11(18)16(12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFFLRRSNZQDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)NC(=O)N1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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